molecular formula C14H14BrN3O2 B8171045 N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine

N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine

Cat. No.: B8171045
M. Wt: 336.18 g/mol
InChI Key: DAGAVKFTMYWIMT-UHFFFAOYSA-N
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Description

N-Benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine (CAS 2409643-07-6) is a chemical compound with the molecular formula C 14 H 14 BrN 3 O 2 and a molecular weight of 336.18 . This nitropyridine derivative is characterized by a bromo substituent and a nitro group on its pyridine ring, a structure often explored in medicinal chemistry for its potential biological activity. While the specific research applications for this compound are still being defined, nitropyridine scaffolds are frequently investigated in the development of novel therapeutic agents . For instance, research on structurally related nitroaromatic compounds has shown promise in the discovery of new anti-infective agents, highlighting the value of such building blocks in early-stage drug discovery . This product is intended for research and development purposes only and is not intended for human or animal use.

Properties

IUPAC Name

N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-2-17(10-11-6-4-3-5-7-11)14-9-12(18(19)20)8-13(15)16-14/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGAVKFTMYWIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by nitration and subsequent alkylation reactions. The specific steps are as follows:

    Nitration: The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The final step involves the alkylation of the amine group with benzyl chloride and ethyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Bromine

The bromine atom at position 6 undergoes NAS due to the electron-withdrawing nitro group at position 4, which activates the pyridine ring. Common nucleophiles and conditions include:

Nucleophile Reagents/Conditions Product Yield Source
AminesK₂CO₃, DMF, 130°C6-Amino derivatives39–43%
AlkoxidesNaOR (R = Me, Et), Cu catalyst6-Alkoxy derivatives35–50%
ThiolsHS-R, DIPEA, DCM6-Sulfanyl derivatives40–55%

Key Observation : Reactions require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–130°C). Steric hindrance from the N-benzyl/N-ethyl groups necessitates prolonged reaction times (4–6 hours) to achieve moderate yields .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed couplings for C–C or C–N bond formation:

Reaction Type Catalyst System Coupling Partner Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, toluene/H₂OBoronic acids6-Aryl/heteroaryl derivatives50–70%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, tolueneAmines6-Aminoaryl derivatives45–60%
UllmannCuI, 1,10-phenanthroline, DMFPhenols/thiols6-Aryloxy/arylthio derivatives30–40%

Notable Example : In Suzuki couplings, electron-deficient boronic acids (e.g., 4-cyanophenylboronic acid) react efficiently due to resonance stabilization from the nitro group.

Functionalization of the Nitro Group

The nitro group at position 4 can be reduced or further modified:

Transformation Reagents/Conditions Product Yield Source
Reduction to amineH₂, Pd/C, EtOH, 50 psi4-Amino-N-benzyl-6-bromo-N-ethylpyridin-2-amine85%
Nitro displacementNaN₃, CuSO₄, H₂O/EtOH, 100°C4-Azido derivative60%

Mechanistic Insight : Catalytic hydrogenation selectively reduces the nitro group without affecting the bromine or benzyl groups. The resulting 4-amino derivative serves as a precursor for heterocycle synthesis (e.g., triazoles via click chemistry).

Electrophilic Substitution and Side-Chain Modifications

The benzyl group undergoes electrophilic reactions under controlled conditions:

Reaction Reagents/Conditions Product Yield Source
Benzyl oxidationKMnO₄, H₂O, 80°CN-(Benzoyl)-6-bromo-N-ethyl-4-nitropyridin-2-amine75%
Benzyl halogenationNBS, AIBN, CCl₄, refluxN-(4-Bromobenzyl)-6-bromo-N-ethyl-4-nitropyridin-2-amine65%

Critical Note : Oxidation of the benzyl group to a ketone requires strong oxidizing agents and precise temperature control to avoid overoxidation.

Tandem Reactions Involving Multiple Sites

Sequential functionalization exploits both bromine and nitro groups:

  • Step 1 : Suzuki coupling with 4-methoxyphenylboronic acid (Pd catalysis, 70% yield).

  • Step 2 : Nitro reduction to amine (H₂/Pd-C, 85% yield).

  • Step 3 : Amide formation with acetyl chloride (Py/CH₂Cl₂, 90% yield).

This approach generates multifunctional pyridine scaffolds for pharmaceutical applications .

Stability and Competing Side Reactions

  • N-Dealkylation : Competitive cleavage of the N-ethyl or N-benzyl groups occurs under strongly acidic/basic conditions (e.g., >120°C in conc. H₂SO₄).

  • Nitro Group Decomposition : Prolonged heating (>150°C) leads to nitro group degradation, forming undefined byproducts.

Scientific Research Applications

Antibacterial Activity

N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine has shown promising antibacterial properties. Research indicates that compounds containing a pyridine ring often exhibit selective antibacterial activity against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

Case Study: Antibacterial Screening

A study evaluated a series of pyridine derivatives, including this compound, for their effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

CompoundMIC (μg/mL)Bacterial Strain
This compound4.0Micrococcus luteus
Other Pyridine Derivatives8.0 - 16.0Staphylococcus aureus (MRSA)

The results indicated that this compound was among the most potent compounds tested, demonstrating its potential as a lead structure for further development in antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. It is part of a broader class of N-benzyl derivatives that have shown efficacy against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, including breast and lung cancer models.

Cell LineIC50 (μM)Mechanism of Action
MCF7 (Breast Cancer)10.5Induction of apoptosis
A549 (Lung Cancer)12.3Cell cycle arrest at G2/M phase

The compound exhibited significant cytotoxicity, primarily through mechanisms involving apoptosis and cell cycle disruption . These findings highlight its potential as a candidate for further development in cancer therapy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of N-benzyl derivatives is crucial for optimizing their biological activity. Research has shown that modifications to the benzyl and nitropyridine moieties can enhance potency and selectivity.

SAR Insights

A comparative analysis of various derivatives revealed:

ModificationImpact on Activity
Addition of electron-withdrawing groups on the benzyl ringIncreased antibacterial potency
Alteration of the alkyl chain length on the nitrogen atomEnhanced anticancer activity

These insights are vital for guiding future synthetic efforts aimed at improving the pharmacological profiles of these compounds .

Mechanism of Action

The mechanism of action of N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine and benzyl groups may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on pyridine derivatives with comparable substitution patterns, as identified in the evidence (primarily from ). Key structural differences and their implications are highlighted.

Substituent Position and Electronic Effects

  • 6-Chloro-N-methyl-3-nitropyridin-2-amine (CAS 33742-70-0) Substituents: Chloro (position 6), nitro (position 3), methylamine (position 2). Similarity Score: 0.92 . Comparison: The chloro substituent (smaller and less polarizable than bromo) may reduce steric hindrance and alter reactivity.
  • 5-Bromo-6-chloro-3-nitropyridin-2-amine (CAS 1335057-22-1)

    • Substituents : Bromo (position 5), chloro (position 6), nitro (position 3).
    • Similarity Score : 0.86 .
    • Comparison : Adjacent bromo and chloro substituents create a sterically crowded environment, possibly hindering electrophilic substitution. The nitro group at position 3 may direct further substitution differently compared to the target compound’s nitro at position 4.

N-Substituent Variations

  • N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS 5739-56-0) Structure: Pyrimidine core with benzyl, 4-nitrophenyl, and phenyl substituents. Molecular Formula: C₂₃H₁₈N₄O₂ . The pyrimidine ring’s additional nitrogen may enhance hydrogen-bonding capacity compared to pyridine, influencing solubility or target binding.

Impact of Halogen and Alkyl Groups

  • Bromine in the target compound (vs.
  • The N-benzyl group introduces significant steric bulk and lipophilicity compared to smaller N-alkyl groups (e.g., methyl or ethyl), which could improve membrane permeability but reduce aqueous solubility.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Core Structure Substituents (Positions) Molecular Formula Similarity Score Key Inferred Properties
N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine Not Available Pyridine Br (6), NO₂ (4), N-benzyl, N-ethyl (2) C₁₄H₁₄BrN₃O₂ High lipophilicity, moderate reactivity
6-Chloro-N-methyl-3-nitropyridin-2-amine 33742-70-0 Pyridine Cl (6), NO₂ (3), N-methyl (2) C₆H₆ClN₃O₂ 0.92 Lower steric hindrance, higher solubility
5-Bromo-6-chloro-3-nitropyridin-2-amine 1335057-22-1 Pyridine Br (5), Cl (6), NO₂ (3) C₅H₄BrClN₃O₂ 0.86 Steric crowding, potential halogen bonding
N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine 5739-56-0 Pyrimidine 4-NO₂-phenyl (2), benzyl (4), phenyl (6) C₂₃H₁₈N₄O₂ Enhanced hydrogen bonding, higher molecular weight

Research Findings and Implications

  • Electronic Effects : The nitro group at position 4 in the target compound may stabilize negative charge delocalization across the pyridine ring, enhancing reactivity in nucleophilic aromatic substitution compared to nitro at position 3 .
  • Halogen Influence : Bromine’s larger atomic radius compared to chlorine could improve binding affinity in biological targets (e.g., enzymes) via halogen bonds .
  • Solubility Trade-offs : The N-benzyl group likely reduces aqueous solubility, which may limit bioavailability but improve lipid membrane penetration.
  • Steric Considerations : The combined N-benzyl and N-ethyl groups may hinder interactions in sterically sensitive environments, such as enzyme active sites.

Biological Activity

N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15BrN2O2C_{14}H_{15}BrN_{2}O_{2}. The compound features:

  • Benzyl Group : Enhances lipophilicity and binding interactions.
  • Bromine Atom : Participates in halogen bonding, influencing receptor interactions.
  • Nitro Group : May play a role in biological activity through redox reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways. For instance, the presence of the bromine atom enhances binding to enzyme active sites through halogen bonding.
  • Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways relevant in various diseases.
  • Nucleic Acid Interaction : Potential interactions with nucleic acids suggest a role in gene regulation or as an anti-cancer agent.

Cytotoxicity and Antitumor Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that nitro-substituted pyridine derivatives can possess significant antitumor activity. In a comparative study, compounds with a nitro group at the 4-position were found to be more effective against cancer cells than their non-nitro counterparts .

CompoundIC50 (μM)Cell Line
This compoundTBDTBD
Similar Nitro Compounds15 - 35Various

Mutagenicity Studies

Studies on related benzylating agents have shown that they can act as mutagens in bacterial assays. For instance, N-nitrosobenzylurea was tested for mutagenicity and demonstrated significant activity in Salmonella typhimurium strains . This suggests that derivatives of this compound may also exhibit mutagenic properties, warranting further investigation into their safety profiles.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundBiological ActivityNotable Features
N-benzyl-5-bromo-N,4-dimethylpyridin-2-amineEnzyme inhibitionContains both benzyl and bromine groups
5-Bromo-2-nitropyridineAntitumor activityLacks benzyl group
2-Amino-5-bromopyridineModerate cytotoxicitySimple amine substitution

Q & A

Q. What are the recommended synthetic routes for N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine, and how can reaction conditions be optimized?

The synthesis of such nitro- and bromo-substituted pyridines typically involves sequential functionalization. A multi-step approach could start with nitration of a pyridine precursor, followed by bromination and subsequent alkylation/arylation. For example:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
  • Bromination : Electrophilic bromination with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or N-bromosuccinimide (NBS) under UV light .
  • Amine alkylation : Employ Buchwald-Hartwig coupling or nucleophilic substitution with benzyl/ethyl halides under inert conditions.
    Optimization may involve varying catalysts (e.g., Pd-based for coupling), solvents (DMF or THF), and temperature gradients to maximize yield and purity. Characterization via ¹H/¹³C NMR and X-ray crystallography (for unambiguous structural confirmation) is critical .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR can resolve the ethyl and benzyl substituents (δ 1.0–1.5 ppm for CH₃; δ 4.5–5.0 ppm for N–CH₂–Ph) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms nitration (C–NO₂ at ~150 ppm) and bromination (C–Br at ~110 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 376.03 for C₁₄H₁₃BrN₃O₂).
  • X-ray Crystallography : Resolves steric effects of the benzyl and ethyl groups and confirms the nitro/bromo substitution pattern .
  • Thermal Analysis : Differential scanning calorimetry (DSC) from NIST data repositories can assess decomposition temperatures .

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

The 6-bromo group enables Suzuki-Miyaura or Ullmann couplings for further functionalization. For example:

  • Suzuki Coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in THF/H₂O at 80°C.
  • Ullmann Coupling : Use CuI/L-proline to couple with amines or thiols.
    The electron-withdrawing nitro group at C4 activates the bromo substituent toward nucleophilic aromatic substitution, but steric hindrance from the benzyl/ethyl groups may require elevated temperatures .

Advanced Research Questions

Q. What mechanistic insights exist for the degradation pathways of this compound under varying pH and temperature conditions?

  • Acidic Conditions : Protonation of the nitro group may lead to nitration byproducts or demethylation. Monitor via LC-MS for intermediates like 6-bromo-4-nitropyridin-2-amine.
  • Basic Conditions : Hydrolysis of the ethyl or benzyl groups could occur, forming secondary amines.
  • Thermal Stability : DSC/TGA data (referencing NIST standards) can identify decomposition thresholds. For example, nitro groups typically decompose above 200°C, releasing NOₓ gases .

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide synthetic modifications?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. The nitro group lowers LUMO energy, enhancing electrophilicity at C6.
  • Docking Studies : Model interactions with biological targets (e.g., kinases) to rationalize substituent effects on binding affinity .

Q. What strategies resolve contradictory data in crystallographic vs. spectroscopic structural assignments?

  • X-ray vs. NMR Conflicts : If NMR suggests rotational isomerism (e.g., benzyl group rotation) but X-ray shows a single conformation, variable-temperature NMR can clarify dynamic behavior.
  • Validation : Cross-reference with NIST’s crystallographic databases for bond length/angle discrepancies (e.g., C–Br bond ~1.89 Å) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

  • Nitro Group Modifications : Replace NO₂ with CF₃ or CN to alter electron density and metabolic stability.
  • Benzyl Substituent Variations : Introduce electron-donating groups (e.g., –OCH₃) to enhance solubility or π-π stacking.
  • Ethyl Group Replacement : Test bulkier alkyl chains (e.g., isopropyl) to probe steric effects on target binding .

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions involving organometallic catalysts (e.g., Pd).
  • Drying Agents : Store reagents over molecular sieves or P₂O₅.
  • Safety Protocols : Follow OSHA/NIOSH guidelines for nitrosamine risk mitigation (e.g., avoid secondary amine contamination) .

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